![molecular formula C8H13N3 B063835 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 159583-37-6](/img/structure/B63835.png)
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMH-11 and has been extensively studied for its synthesis methods, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of DMH-11 is not fully understood. However, it is believed to act as a potent inhibitor of the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. DMH-11 has been shown to bind to the AR and prevent its activation, thereby inhibiting the growth of prostate cancer cells.
Biochemische Und Physiologische Effekte
DMH-11 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DMH-11 inhibits the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest. DMH-11 has also been shown to reduce the expression of AR target genes, which are involved in the development and progression of prostate cancer. In vivo studies have shown that DMH-11 inhibits the growth of prostate cancer xenografts in mice.
Vorteile Und Einschränkungen Für Laborexperimente
DMH-11 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. DMH-11 is also highly selective for the androgen receptor, which makes it an ideal tool for studying AR-mediated signaling pathways. However, DMH-11 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to work with in aqueous solutions. DMH-11 is also highly toxic, which requires special precautions to be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for the study of DMH-11. One direction is to investigate the potential of DMH-11 as a therapeutic agent for other diseases such as breast cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMH-11 in more detail to gain a better understanding of its effects on the androgen receptor. Additionally, the synthesis of DMH-11 can be optimized further to increase yields and purity, which will make it more accessible for research purposes.
Conclusion:
In conclusion, DMH-11 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMH-11 is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DMH-11 has shown promising results in inhibiting the growth of prostate cancer cells, and further research is needed to explore its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of DMH-11 involves the reaction of 3-methyl-2,3-diazabicyclo[2.2.1]hept-2-ene with acetonitrile in the presence of a catalyst. This reaction yields DMH-11 as a white crystalline solid. The synthesis of DMH-11 has been optimized by various researchers to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
DMH-11 has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMH-11 has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. DMH-11 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
Eigenschaften
CAS-Nummer |
159583-37-6 |
|---|---|
Produktname |
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile |
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-(3-methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H13N3/c1-10-7-2-3-8(6-7)11(10)5-4-9/h7-8H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
RNSDCXUXOQRUEE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC(C2)N1CC#N |
Kanonische SMILES |
CN1C2CCC(C2)N1CC#N |
Synonyme |
2,3-Diazabicyclo[2.2.1]heptane-2-acetonitrile,3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



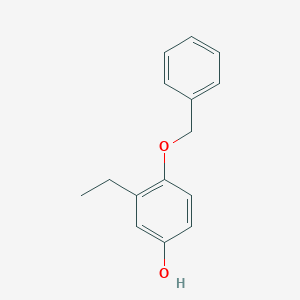
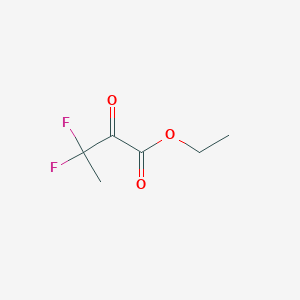
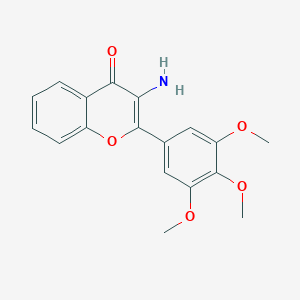
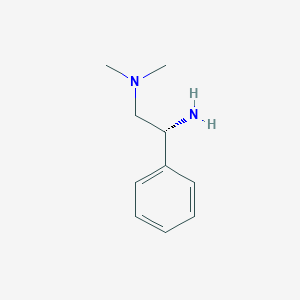
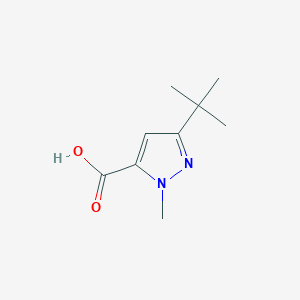
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
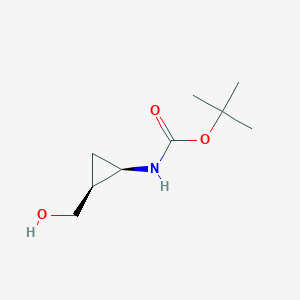
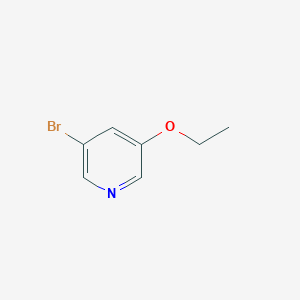
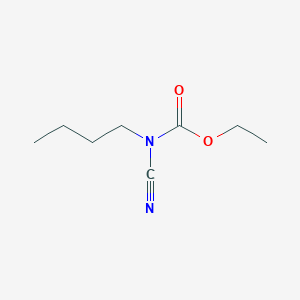
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
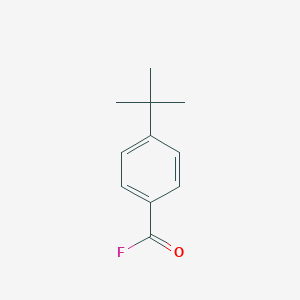
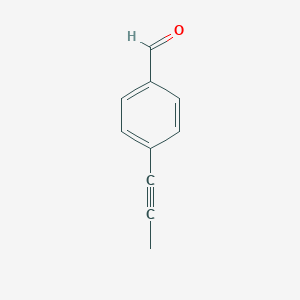
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)